molecular formula C13H17NO3 B1668329 cyclohexyl N-(3-hydroxyphenyl)carbamate CAS No. 19972-87-3

cyclohexyl N-(3-hydroxyphenyl)carbamate

Cat. No.: B1668329
CAS No.: 19972-87-3
M. Wt: 235.28 g/mol
InChI Key: SXFNPPHBWKVAMV-UHFFFAOYSA-N
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Description

Cyclohexyl N-(3-hydroxyphenyl)carbamate is a carbamate derivative characterized by a cyclohexyl group attached to the carbamate nitrogen and a 3-hydroxyphenyl moiety. Carbamates are widely studied for their biological activities, including enzyme inhibition and receptor modulation, owing to their structural versatility and stability .

Properties

CAS No.

19972-87-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

cyclohexyl N-(3-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H17NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2,(H,14,16)

InChI Key

SXFNPPHBWKVAMV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O

Appearance

Solid powder

Other CAS No.

19972-87-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-hydroxy-, cyclohexyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, m-hydroxy-, cyclohexyl ester typically involves the esterification of carbanilic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:

Carbanilic acid+CyclohexanolDCC, DMAPCarbanilic acid, m-hydroxy-, cyclohexyl ester+Dicyclohexylurea\text{Carbanilic acid} + \text{Cyclohexanol} \xrightarrow{\text{DCC, DMAP}} \text{cyclohexyl N-(3-hydroxyphenyl)carbamate} + \text{Dicyclohexylurea} Carbanilic acid+CyclohexanolDCC, DMAP​Carbanilic acid, m-hydroxy-, cyclohexyl ester+Dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of carbanilic acid, m-hydroxy-, cyclohexyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

cyclohexyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol and carbanilic acid.

    Substitution: Nitro or halogenated derivatives of carbanilic acid, m-hydroxy-, cyclohexyl ester.

Scientific Research Applications

cyclohexyl N-(3-hydroxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbanilic acid, m-hydroxy-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release carbanilic acid, which may further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

a) Methyl (3-Hydroxyphenyl)carbamate
  • Structure : Differs by having a methyl group instead of cyclohexyl at the carbamate nitrogen.
  • Physical Properties: Molecular weight: ~167.15 g/mol (calculated from C₉H₉NO₃). GHS Classification: Classified as hazardous (signal word: "Warning") under CLP regulations, indicating moderate toxicity .
  • Key Differences :
    • The methyl group reduces lipophilicity compared to the cyclohexyl derivative, likely affecting membrane permeability and metabolic stability.
b) Benzyl (3-Hydroxycyclohexyl)carbamate
  • Structure : Features a benzyl ester and a 3-hydroxycyclohexyl group instead of the 3-hydroxyphenyl moiety.
  • Physical Properties: Molecular weight: 249.31 g/mol (C₁₄H₁₉NO₃) . Purity: 97% (analytical grade) .
  • The cyclohexanol moiety may improve solubility compared to purely aromatic systems.
c) N-Substituted trans-3,4-Dimethyl-4-(3′-Hydroxyphenyl)piperidines
  • Structure : Piperidine core with trans-3,4-dimethyl and 3-hydroxyphenyl groups.
  • Biological Activity :
    • All compounds act as opioid receptor antagonists. Substituents like cyclohexyl (via a three-atom spacer) optimize potency. Adding a hydroxy group to the cyclohexyl (e.g., compound 3h) further enhances activity .
  • Key Differences :
    • The piperidine core provides rigidity, contrasting with the flexible carbamate linkage. This structural difference likely influences receptor binding kinetics and selectivity.
d) 2-(Ethylamino)-2-(3-Hydroxyphenyl)-cyclohexanone
  • Structure: Cyclohexanone core with ethylamino and 3-hydroxyphenyl substituents.
  • Physical Properties: ¹H NMR data indicates distinct chemical shifts for hydroxyl (δ 4.8–5.2 ppm) and ethylamino groups (δ 1.2–1.4 ppm) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Key Reference
Cyclohexyl N-(3-hydroxyphenyl)carbamate* C₁₃H₁₇NO₃ 247.28 Cyclohexyl, 3-hydroxyphenyl Inferred enzyme modulation N/A
Methyl (3-hydroxyphenyl)carbamate C₉H₉NO₃ 167.15 Methyl, 3-hydroxyphenyl Moderate toxicity (GHS Class)
Benzyl (3-hydroxycyclohexyl)carbamate C₁₄H₁₉NO₃ 249.31 Benzyl, 3-hydroxycyclohexyl High purity (97%)
trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine (3h) C₁₃H₁₇NO 205.28 Cyclohexyl-OH, piperidine Potent opioid antagonist
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone C₁₄H₁₉NO₂ 233.31 Ethylamino, ketone NMR-confirmed structure

*Calculated data for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclohexyl N-(3-hydroxyphenyl)carbamate
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cyclohexyl N-(3-hydroxyphenyl)carbamate

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